molecular formula C8H8N4 B12819772 2-((1-Methyl-1H-imidazol-5-yl)methyl)malononitrile

2-((1-Methyl-1H-imidazol-5-yl)methyl)malononitrile

Cat. No.: B12819772
M. Wt: 160.18 g/mol
InChI Key: BLHJSSKNTFKYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Methyl-1H-imidazol-5-yl)methyl)malononitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-5-yl)methyl)malononitrile typically involves the reaction of 1-methyl-1H-imidazole with malononitrile. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the malononitrile, followed by nucleophilic substitution with 1-methyl-1H-imidazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-5-yl)methyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-5-yl)methyl)malononitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-5-yl)methyl)malononitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
  • 2-Methyl-5-nitroimidazole-1-acetic acid

Uniqueness

2-((1-Methyl-1H-imidazol-5-yl)methyl)malononitrile is unique due to the presence of both the imidazole ring and the malononitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-[(3-methylimidazol-4-yl)methyl]propanedinitrile

InChI

InChI=1S/C8H8N4/c1-12-6-11-5-8(12)2-7(3-9)4-10/h5-7H,2H2,1H3

InChI Key

BLHJSSKNTFKYCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CC(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.